molecular formula C13H14ClN3O B1452093 4-Chloro-N-isobutylquinazoline-7-carboxamide CAS No. 1092460-43-9

4-Chloro-N-isobutylquinazoline-7-carboxamide

Número de catálogo: B1452093
Número CAS: 1092460-43-9
Peso molecular: 263.72 g/mol
Clave InChI: RDSAAJUNFLUVRV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Métodos De Preparación

The synthesis of 4-Chloro-N-isobutylquinazoline-7-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 4-chloroquinazoline with isobutylamine under specific reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis can be employed to enhance the efficiency of the synthesis process .

Análisis De Reacciones Químicas

4-Chloro-N-isobutylquinazoline-7-carboxamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form quinazoline derivatives with different oxidation states. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Condensation Reactions: The compound can participate in condensation reactions with various aldehydes or ketones to form new quinazoline derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Chloro-N-isobutylquinazoline-7-carboxamide has shown potential as a pharmacological agent due to its ability to interact with specific biological targets. Its applications include:

  • Anticancer Activity : Research indicates that compounds similar to this compound exhibit inhibitory effects on cancer cell proliferation. Studies have demonstrated that quinazoline derivatives can act as potent inhibitors of various kinases involved in cancer signaling pathways, making them candidates for cancer therapeutics .
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. It may modulate inflammatory pathways, providing a basis for developing new anti-inflammatory drugs .

Biochemical Assays

This compound is utilized in biochemical assays due to its ability to serve as a fluorescent probe:

  • Fluorescent Labeling : The compound can be used to label biomolecules, allowing for the visualization and tracking of proteins in biological systems. This application is crucial in understanding protein interactions and functions within cells .

Synthesis and Derivatives

This compound serves as a precursor for synthesizing various derivatives that may enhance biological activity:

  • Synthetic Pathways : The compound can be modified to create derivatives with improved pharmacological profiles. For example, modifications at the carboxamide group can lead to enhanced binding affinity for specific targets, increasing therapeutic efficacy .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer effects of quinazoline derivatives, including this compound. The results indicated significant inhibition of tumor growth in vitro and in vivo models, suggesting its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Mechanisms

Research conducted on the anti-inflammatory properties of quinazoline derivatives highlighted how this compound modulates cytokine release in macrophages. This study provided insights into its mechanism of action, showing reduced levels of pro-inflammatory cytokines .

Mecanismo De Acción

The mechanism of action of 4-Chloro-N-isobutylquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .

Actividad Biológica

4-Chloro-N-isobutylquinazoline-7-carboxamide is a compound belonging to the quinazoline family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Molecular Formula: C13H14ClN3O
Molecular Weight: 265.72 g/mol
CAS Number: 1092460-43-9

The structure of this compound includes a chlorine atom, which plays a crucial role in its reactivity and biological interactions. The compound has been utilized in various scientific research applications due to its potential as an enzyme inhibitor and its implications in cancer therapy.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Inhibition of NAMPT: This compound has been shown to inhibit nicotinamide adenine dinucleotide (NAD+) biosynthesis by targeting nicotinamide phosphoribosyltransferase (NAMPT), which is critical for cancer cell metabolism. This inhibition leads to reduced NAD+ levels in tumor cells, ultimately inducing cell death .
  • Modulation of Cellular Pathways: The compound influences various cellular signaling pathways, impacting gene expression and cellular metabolism. It can alter the morphology and function of different cell types, including cancer cells.

Biological Activity and Research Findings

Numerous studies have investigated the biological effects of this compound. Below is a summary of key findings:

StudyBiological EffectModel UsedReference
Study 1Induction of apoptosis in colorectal cancer cellsXenograft models
Study 2Inhibition of tumor growthMultiple myeloma models
Study 3Modulation of gene expression related to metabolic pathwaysVero cells
Study 4Interaction with efflux pumps affecting drug resistanceCellular assays

Case Studies

Case Study: Colorectal Cancer Treatment
In a study involving colorectal cancer xenograft models, this compound demonstrated significant tumor reduction compared to control groups. The mechanism was linked to NAMPT inhibition, resulting in decreased NAD+ levels and subsequent apoptosis in cancer cells .

Case Study: Multiple Myeloma
Research indicated that this compound effectively inhibited the proliferation of multiple myeloma cells in vitro and in vivo. The study highlighted its potential as a therapeutic agent by disrupting metabolic pathways critical for cancer cell survival .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-Chloro-N-isobutylquinazoline-7-carboxamide, and how can reaction yields be optimized?

The synthesis typically involves coupling isobutylamine with a pre-functionalized quinazoline core. A validated method includes:

  • Step 1 : Activation of the carboxylic acid group at position 7 using coupling agents like EDCI/HOBt.
  • Step 2 : Amidation with isobutylamine under inert conditions (e.g., dry DCM or THF).
  • Step 3 : Chlorination at position 4 using POCl₃ or SOCl₂ in refluxing toluene .
    Yields (67–97%) depend on reaction time, temperature, and stoichiometry. Purification via column chromatography (silica gel, EtOAc/hexane) is standard.

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Confirm substitution patterns (e.g., ¹H NMR for isobutyl protons at δ 0.9–1.2 ppm and quinazoline aromatic protons at δ 7.5–8.5 ppm) .
  • HRMS : Validate molecular weight (e.g., calculated [M+H]⁺ for C₁₃H₁₅ClN₃O: 268.0874) .
  • X-ray Crystallography : Resolve crystal structure and confirm stereochemistry (if applicable).

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Solubility : Poor in aqueous buffers; dissolves in DMSO (>10 mg/mL) or DMF. For biological assays, prepare stock solutions in DMSO and dilute in buffer .
  • Stability : Store at –20°C under anhydrous conditions. Degradation occurs in high humidity (>60% RH) or acidic/basic media. Monitor via HPLC (C18 column, acetonitrile/water gradient) .

Q. Which biological targets or pathways are associated with this compound?

Quinazoline carboxamides often target kinase domains or epigenetic enzymes. Preliminary studies suggest inhibition of:

  • sEH (soluble epoxide hydrolase) : IC₅₀ values in low micromolar range .
  • EGFR (epidermal growth factor receptor) : Structural analogs show competitive binding at the ATP site .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents at positions 4 and 7) influence activity in structure-activity relationship (SAR) studies?

  • Position 4 (Chloro) : Replacement with electron-withdrawing groups (e.g., Br, CF₃) enhances kinase inhibition but reduces solubility.
  • Position 7 (Isobutyl carboxamide) : Bulky alkyl groups improve membrane permeability but may sterically hinder target binding. For example, replacing isobutyl with neopentyl increased cellular uptake by 40% in cancer models .
  • Quinazoline Core : Saturation of the ring (e.g., tetrahydroquinazoline) reduces planarity and alters binding kinetics .

Q. What in vitro and in vivo models are suitable for evaluating its pharmacokinetic and pharmacodynamic properties?

  • In Vitro :
    • Microsomal stability assays (human liver microsomes, CYP450 isoforms).
    • Plasma protein binding (equilibrium dialysis, >90% bound in murine plasma).
  • In Vivo :
    • Xenograft models (e.g., HCT-116 colorectal cancer) for tumor growth inhibition.
    • Pharmacokinetic parameters (Cmax, T½) measured via LC-MS/MS after IV/oral dosing .

Q. How can solubility challenges be addressed without compromising bioactivity?

  • Co-solvents : Use cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility.
  • Salt Formation : Prepare hydrochloride salts via HCl gas diffusion in EtOAc.
  • Prodrug Strategy : Introduce hydrolyzable groups (e.g., acetyl) at the carboxamide .

Q. How should researchers resolve contradictions in bioactivity data across different assays?

  • Assay Conditions : Variations in ATP concentration (e.g., 1 μM vs. 10 μM) alter IC₅₀ values in kinase assays.
  • Cell Line Heterogeneity : EGFR overexpression in A431 vs. HeLa cells leads to divergent EC₅₀ results.
  • Data Normalization : Use internal controls (e.g., staurosporine for kinase inhibition) and validate via orthogonal assays (SPR vs. fluorescence polarization) .

Propiedades

IUPAC Name

4-chloro-N-(2-methylpropyl)quinazoline-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O/c1-8(2)6-15-13(18)9-3-4-10-11(5-9)16-7-17-12(10)14/h3-5,7-8H,6H2,1-2H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSAAJUNFLUVRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC2=C(C=C1)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Chloro-N-isobutylquinazoline-7-carboxamide
4-Chloro-N-isobutylquinazoline-7-carboxamide
4-Chloro-N-isobutylquinazoline-7-carboxamide
4-Chloro-N-isobutylquinazoline-7-carboxamide
4-Chloro-N-isobutylquinazoline-7-carboxamide
4-Chloro-N-isobutylquinazoline-7-carboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.